molecular formula C8H7BrClNO B12957221 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone

1-(2-Amino-3-bromo-5-chlorophenyl)ethanone

Katalognummer: B12957221
Molekulargewicht: 248.50 g/mol
InChI-Schlüssel: GWSHTUJPZJUUCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3-bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H7BrClNO This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, along with an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 2-aminoacetophenone followed by chlorination under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. The reaction conditions are optimized to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-bromo-5-chlorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    1-(2-Bromo-5-chlorophenyl)ethanone: Similar structure but lacks the amino group.

    1-(2-Amino-5-chlorophenyl)ethanone: Similar structure but lacks the bromo group.

    1-(2-Amino-3-chlorophenyl)ethanone: Similar structure but lacks the bromo group.

Uniqueness: 1-(2-Amino-3-bromo-5-chlorophenyl)ethanone is unique due to the presence of both bromo and chloro substituents along with an amino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H7BrClNO

Molekulargewicht

248.50 g/mol

IUPAC-Name

1-(2-amino-3-bromo-5-chlorophenyl)ethanone

InChI

InChI=1S/C8H7BrClNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3

InChI-Schlüssel

GWSHTUJPZJUUCL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.